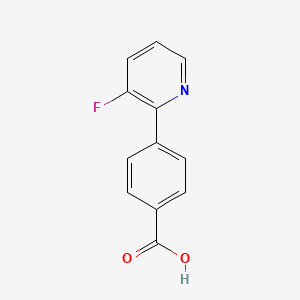

4-(3-Fluoropyridin-2-yl)benzoic acid

説明

4-(3-Fluoropyridin-2-yl)benzoic acid is a fluorinated aromatic compound combining a benzoic acid backbone with a 3-fluoropyridine substituent. The fluorine atom at the 3-position of the pyridine ring and the carboxylic acid group at the para-position of the benzene ring confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its structural features enable participation in hydrogen bonding, π-π stacking, and coordination chemistry, which are critical for biological activity and crystallization behavior .

特性

IUPAC Name |

4-(3-fluoropyridin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-2-1-7-14-11(10)8-3-5-9(6-4-8)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLFLAVUDJSGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20737962 | |

| Record name | 4-(3-Fluoropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260650-69-8 | |

| Record name | 4-(3-Fluoropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine, which can then be coupled with benzoic acid .

Industrial Production Methods

Industrial production of 4-(3-Fluoropyridin-2-yl)benzoic acid may involve large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The coupling reactions are typically carried out in solvent systems that allow for efficient mixing and heat transfer .

化学反応の分析

Types of Reactions

4-(3-Fluoropyridin-2-yl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Coupling Reactions: The benzoic acid moiety can be activated for coupling with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Fluorination: AlF3, CuF2, Bu4N+F− in DMF.

Coupling: Palladium catalysts, bases like K2CO3, and solvents such as DMF or THF.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while coupling reactions can produce complex aromatic compounds .

科学的研究の応用

4-(3-Fluoropyridin-2-yl)benzoic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

Agricultural Chemistry: Fluorinated pyridines are often used in the synthesis of herbicides and insecticides.

作用機序

The mechanism of action of 4-(3-Fluoropyridin-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall electronic structure .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares 4-(3-Fluoropyridin-2-yl)benzoic acid with analogs differing in substituent type, position, and heterocyclic systems:

Key Observations:

- Fluorine Position : The 3-fluoropyridine in the target compound provides steric hindrance compared to 2-fluoro analogs (e.g., 2-Fluoro-4-(2-hydroxypyridin-4-yl)benzoic acid), influencing binding affinity in receptor interactions .

- Heterocyclic Complexity : Fused systems (e.g., triazolo-pyridine in ) introduce rigidity, which may improve metabolic stability but complicate synthesis.

Crystallographic and Spectroscopic Data

- Target Compound: Limited crystallographic data are available, but analogs like 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine form monoclinic crystals (space group P2₁/c), indicating similar packing patterns.

- NMR Trends : Fluorine atoms in the pyridine ring (e.g., δ 7.11–7.41 ppm in ) cause distinct splitting patterns in ¹H NMR, aiding structural confirmation.

生物活性

4-(3-Fluoropyridin-2-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its interactions with cytochrome P450 enzymes, synthesis methods, and its role as a precursor for biologically active molecules.

Chemical Structure and Properties

4-(3-Fluoropyridin-2-yl)benzoic acid has the molecular formula CHFNO and a molecular weight of approximately 217.20 g/mol. Its structure consists of a benzoic acid moiety linked to a pyridine ring with a fluorine atom at the 3-position. This specific arrangement influences its chemical behavior and biological interactions significantly.

Interaction with Cytochrome P450 Enzymes

Research indicates that 4-(3-Fluoropyridin-2-yl)benzoic acid acts as a ligand for cytochrome P450 enzymes, which are critical for drug metabolism. Studies utilizing ultraviolet-visible (UV-Vis) spectroscopy have demonstrated that this compound can induce spectral changes in these enzymes, suggesting it may influence their catalytic activity. The binding affinity and selectivity towards specific P450 isoforms can potentially affect drug metabolism and efficacy, making it an important compound for further pharmacological studies.

Synthesis of Biologically Active Molecules

The compound serves as a precursor in the synthesis of various biologically active derivatives. Notably, it has been involved in reactions leading to heteroaryl benzylureas, which exhibit glycogen synthase kinase 3 (GSK-3) inhibitory activity, and carboxyindoles, which have shown inhibitory effects on HCV NS5B polymerase. These derivatives highlight the compound's utility in drug discovery and development.

Binding Studies

A study focused on the binding properties of 4-(3-Fluoropyridin-2-yl)benzoic acid with cytochrome P450 enzymes revealed that it could modulate enzyme activity through competitive inhibition. The interaction was characterized by kinetic assays that suggested a noncompetitive inhibition mechanism .

Structure-Activity Relationship (SAR)

In structure-activity relationship studies, variations in the fluorine substitution position on the pyridine ring were shown to significantly alter biological activity. For example, compounds with different fluorine positions exhibited varying degrees of potency against specific biological targets, underscoring the importance of molecular structure in determining biological outcomes .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their notable features:

| Compound Name | Structural Features |

|---|---|

| 4-(5-Fluoropyridin-2-yl)benzoic acid | Similar benzoic acid structure with different fluorine position |

| 4-(pyridin-2-yl)benzoic acid | Lacks fluorine substitution but retains pyridine functionality |

| 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid | Contains multiple fluorine substituents influencing reactivity |

The unique positional isomerism of 4-(3-Fluoropyridin-2-yl)benzoic acid leads to distinct reactivity patterns compared to its analogs, highlighting its potential utility in targeted drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。